molecular formula C6H4BrFS B1322882 5-Bromo-2-fluorobenzenethiol CAS No. 321596-25-2

5-Bromo-2-fluorobenzenethiol

Cat. No. B1322882
M. Wt: 207.07 g/mol
InChI Key: SHSYFORYQKPNSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo- and fluoro-substituted aromatic compounds is well-documented in the literature. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of bromination and nucleophilic substitution reactions to introduce bromo and amino groups into aromatic systems . Similarly, the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes involves a Br/Li exchange followed by a reaction with isothiocyanates . These methodologies could potentially be adapted for the synthesis of 5-Bromo-2-fluorobenzenethiol by incorporating a thiol group into the aromatic ring.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluorobenzenethiol would be expected to feature a benzene ring substituted with bromo and fluoro groups at the 5 and 2 positions, respectively, and a thiol group attached to the benzene ring. The presence of these substituents would influence the electronic properties of the molecule, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) where the substituents affect the solubility and structural homogeneity of the polymer .

Chemical Reactions Analysis

Bromo- and fluoro-substituted compounds are known to participate in various chemical reactions. For example, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a bromocyclization reaction . The presence of a thiol group in 5-Bromo-2-fluorobenzenethiol would likely make it a candidate for further functionalization through reactions such as palladium-catalyzed cross-coupling, as seen with other bromo-substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluorobenzenethiol would be influenced by the presence of the bromo, fluoro, and thiol groups. Bromo and fluoro substituents are known to impact the boiling point, density, and reactivity of aromatic compounds . The thiol group would contribute to the compound's ability to form hydrogen bonds and its potential for oxidation, which could be compared to the properties of other thiol-containing compounds .

Scientific Research Applications

Application 1: α-Glucosidase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: 5-Bromo-2-aryl benzimidazoles, which can be synthesized using 5-Bromo-2-fluorobenzenethiol, have been studied as potential inhibitors of the α-glucosidase enzyme . This enzyme is a target for antidiabetic drugs because it breaks down complex carbohydrates into glucose.
  • Methods of Application: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out and characterized by different spectroscopic techniques . Molecular docking was performed on selected compounds to understand their interaction with the active site of the enzyme .
  • Results or Outcomes: Twenty-three out of twenty-five compounds showed excellent to moderate α-glucosidase inhibitory activity, with IC50 values ranging from 12.4 to 103.2 μM . Some compounds showed better inhibition than the standard drug acarbose .

Application 2: Preparation of (E)-5-(2-cyclopropylvinyl)-2-fluorobenzo-nitrile and Methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 5-Bromo-2-fluorobenzenethiol can be used in the synthesis of (E)-5-(2-cyclopropylvinyl)-2-fluorobenzo-nitrile and Methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate . These compounds could potentially be used in the development of new pharmaceuticals or materials.
  • Results or Outcomes: The specific outcomes of these syntheses, such as yield or purity, are not provided in the source .

Application 3: Preparation of (S)-[2-[5-(3-cyano-4-fluoro-phenyl)-pyridin-3-yloxy]-1-(1H-indol-3-ylmethyl)-ethyl]-carbamic acid tert-butyl ester

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 5-Bromo-2-fluorobenzenethiol can be used in the synthesis of (S)-[2-[5-(3-cyano-4-fluoro-phenyl)-pyridin-3-yloxy]-1-(1H-indol-3-ylmethyl)-ethyl]-carbamic acid tert-butyl ester . This compound could potentially be used in the development of new pharmaceuticals or materials.
  • Results or Outcomes: The specific outcomes of these syntheses, such as yield or purity, are not provided in the source .

Safety And Hazards

5-Bromo-2-fluorobenzenethiol is classified as dangerous, with hazard statements including H301+H311+H331-H315-H319 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation and serious eye irritation .

properties

IUPAC Name

5-bromo-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSYFORYQKPNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluorobenzenethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Joseph, E Masson - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
… 5-Bromo-2-fluorobenzenethiol (2c). To a solution of thiocarbamate 2b (3.2 g, 12 mmol) in ethylene glycol (60 mL) was added potassium hydroxide (0.97 g, 17 mmol) in water (17 mL) …
Number of citations: 17 pubs.rsc.org

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